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Compound of Interest

Compound Name: (S)-(-)-1-Amino-1-phenylpropane

Cat. No.: B032257

An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-Amino-1-phenylpropane

For researchers, scientists, and professionals in drug development, a thorough understanding
of the physical properties of chiral compounds is paramount for their synthesis, purification, and
formulation. This technical guide provides a detailed overview of the core physical
characteristics of (S)-(-)-1-Amino-1-phenylpropane, a chiral amine of significant interest.

Core Physical Properties

(S)-(-)-1-Amino-1-phenylpropane, also known by synonyms such as (S)-(-)-a-
Ethylbenzylamine, is a chiral compound with the molecular formula CesH13N and a molecular
weight of 135.21 g/mol .[1][2][3] It typically appears as a colorless to light yellow or light orange
clear liquid.[4][5] The compound is noted to be air-sensitive and soluble in chloroform, ethanol,
and methanol.[1][5]

Quantitative Physical Data

A summary of the key quantitative physical properties of (S)-(-)-1-Amino-1-phenylpropane is
presented in the table below for easy reference and comparison.
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Physical Property Value Reference(s)
Melting Point -69 °C [11[4]1[6]
Boiling Point 205 °C [1][4][6]
Density 0.940 g/mL at 20 °C [11[7]
Refractive Index (n20/D) 1.520 [1][6]

Specific Rotation ([a]20/D) -20° (neat) [1]

pKa 9.34 £ 0.10 (Predicted) [6]

Flash Point 77°C/85.1°C [1][4]1[6]

Experimental Protocols

The determination of the physical properties of a chiral compound like (S)-(-)-1-Amino-1-
phenylpropane requires precise experimental methodologies. Below is a detailed protocol for
a key chiroptical property.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is determined using a
polarimeter.[8] It measures the extent to which a substance rotates the plane of polarized light.
[9][10]

Principle: Chiral molecules cause the plane of plane-polarized light to rotate.[10] The specific
rotation is a standardized measure of this rotation, corrected for concentration and path length,
making it an intrinsic property of the compound.[8][9]

Instrumentation:
o Polarimeter
e Sodium D-line lamp (589 nm)

» Polarimeter cell (1 dm path length)
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¢ Volumetric flask
e Analytical balance
Procedure:

 Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at
least 10 minutes. Calibrate the instrument by measuring the optical rotation of a blank
sample, typically the pure solvent in which the compound will be dissolved. The reading
should be zeroed.

o Sample Preparation: For a neat (pure liquid) sample like (S)-(-)-1-Amino-1-phenylpropane,
carefully fill the polarimeter cell, ensuring no air bubbles are present.[11] If a solution is to be
measured, accurately weigh a specific amount of the compound and dissolve it in a precise
volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask to achieve a known
concentration (c), typically in g/100mL.[12]

o Measurement: Place the filled polarimeter cell into the sample chamber of the polarimeter.
Record the observed optical rotation (a) and the temperature.[11]

o Calculation of Specific Rotation: The specific rotation ([a]) is calculated using the following
formula:[11][12]

[aTA=a/(1*c)
Where:

o [a]TA is the specific rotation at temperature T and wavelength A (typically the sodium D-
line).

[e]

a is the observed rotation in degrees.

o

| is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the solution in g/mL or g/100mL, or the density in g/mL for a neat
liquid.[11][12]

[¢]
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For (S)-(-)-1-Amino-1-phenylpropane, the reported specific rotation is -20° for the neat
liquid, indicating it is levorotatory.[1]

Experimental Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the workflow for
determining the specific rotation of a chiral compound.
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Workflow for Specific Rotation Measurement
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Caption: A flowchart illustrating the key steps involved in the experimental determination of
specific rotation.
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This guide provides essential physical property data and a foundational experimental protocol
relevant to (S)-(-)-1-Amino-1-phenylpropane. This information is critical for its application in
synthetic chemistry and pharmaceutical development, where chirality plays a crucial role. The
compound's utility in the synthesis of novel sweeteners and as a tool for studying enzyme
specificity highlights its importance in various scientific fields.[1][4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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